![molecular formula C7H5FN2O B156980 5-Fluorobenzo[d]oxazol-2-amine CAS No. 1682-39-9](/img/structure/B156980.png)

5-Fluorobenzo[d]oxazol-2-amine

Overview

Description

5-Fluorobenzo[d]oxazol-2-amine is a fluorinated heterocyclic compound that is part of a broader class of benzoxazoles known for their diverse biological activities. While the provided papers do not directly discuss this compound, they offer insights into the synthesis, properties, and biological activities of structurally related compounds, which can be informative for understanding the characteristics of this compound.

Synthesis Analysis

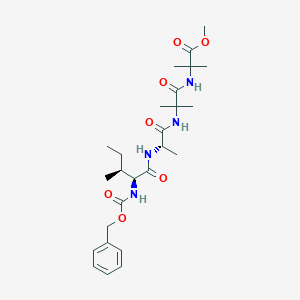

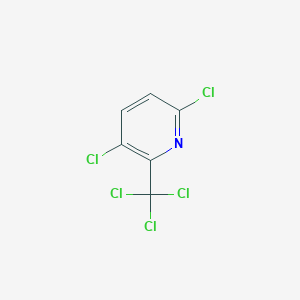

The synthesis of fluorinated benzoxazoles and related compounds often involves cyclization reactions and the introduction of fluorine atoms into the heterocyclic framework. For instance, the Jacobsen cyclization has been used to synthesize fluorinated 2-(4-aminophenyl)benzothiazoles, with modifications allowing for the synthesis of pure samples of target compounds . Similarly, a photochemical synthesis method has been reported for the preparation of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, which involves the irradiation of precursor compounds in the presence of a nitrogen nucleophile . These methods could potentially be adapted for the synthesis of this compound.

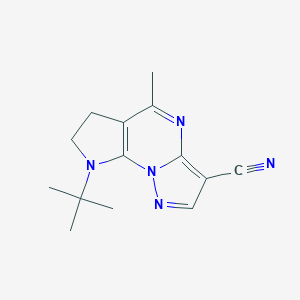

Molecular Structure Analysis

The molecular structure of fluorinated heterocyclic compounds is often characterized by the presence of a fluorine atom, which can significantly influence the electronic properties of the molecule. For example, the crystal structures of fluorine-substituted 1,4,5,6-tetrahydrobenzo[h]quinazolin-2-amine derivatives have been determined, revealing the role of the fluorine atom in the formation of hydrogen bonds and π-π interactions . These structural insights are relevant for understanding the molecular geometry and potential intermolecular interactions of this compound.

Chemical Reactions Analysis

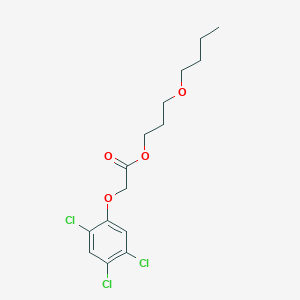

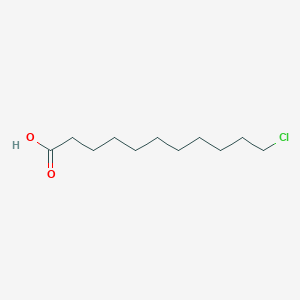

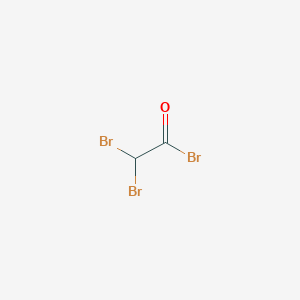

Fluorinated heterocyclic compounds can participate in various chemical reactions, often facilitated by the reactivity of the fluorine atom. For instance, the synthesis of 5-fluoroalkyloxazoline involves the reaction of 1-allyl-3-arylurea with fluoroalkyl iodide, followed by cyclization . Additionally, a microwave-assisted Fries rearrangement has been used for the synthesis of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide, demonstrating the potential for fluorinated heterocycles to undergo rearrangement reactions under catalyst- and solvent-free conditions . These reactions could be relevant to the chemical behavior of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated heterocyclic compounds are influenced by the presence of fluorine, which can affect solubility, reactivity, and biological activity. For example, the solubility of fluorine-substituted quinazolin-2-amine derivatives was found to be significantly improved, exceeding 50 mg/ml in water or PBS buffer . The introduction of fluorine into heterocyclic compounds can also enhance their biological activities, as seen with fluorinated benzothiazoles exhibiting potent cytotoxicity against certain cancer cell lines . These properties are important for the potential applications of this compound in medicinal chemistry and other fields.

Scientific Research Applications

Antitumor Properties

5-Fluorobenzo[d]oxazol-2-amine has been explored for its potential in antitumor applications. Research has found that certain benzothiazoles, which can be structurally related to this compound, exhibit potent antitumor properties. These compounds have shown efficacy against various tumor cell lines, including breast and ovarian cancer, with manageable toxic side effects. Such compounds are metabolized by cytochrome P450 1A1, indicating a potential pathway for their antitumor effects (Bradshaw et al., 2002).

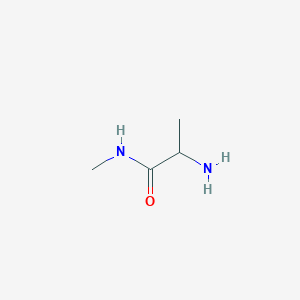

Synthesis and Chemical Properties

This compound is involved in various synthesis processes for creating complex molecules with potential pharmacological applications. For instance, it has been used in the organocatalytic asymmetric Mannich reaction, yielding compounds with chiral tetrasubstituted C‒F stereocenters, which are significant in medicinal chemistry (Li, Lin, & Du, 2019). Another study demonstrated its use in a microwave-assisted linear approach for synthesizing highly substituted benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, indicating its utility in facilitating diverse chemical syntheses (Chanda, Maiti, Tseng, & Sun, 2012).

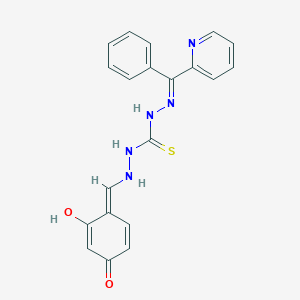

Biological Activities and Pharmacophores

Compounds containing the this compound structure are part of a class of molecules exhibiting various biological activities. These activities include antitumor, anti-infective, and anti-inflammatory properties. The oxazole-2-amine moiety, in particular, is a strong pharmacophore found in numerous biologically active compounds (Lintnerová, Kovacikova, Hanquet, & Boháč, 2015).

Anticancer Agents

Some benzothiazole derivatives, structurally related to this compound, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown cytotoxic activity against several cancer cell lines, indicating the potential of such structures in cancer therapy (Osmaniye et al., 2018).

Safety and Hazards

properties

IUPAC Name |

5-fluoro-1,3-benzoxazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPSBRGOJCFWKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168534 | |

| Record name | Benzoxazole, 2-amino-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1682-39-9 | |

| Record name | Benzoxazole, 2-amino-5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001682399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1682-39-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24983 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoxazole, 2-amino-5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

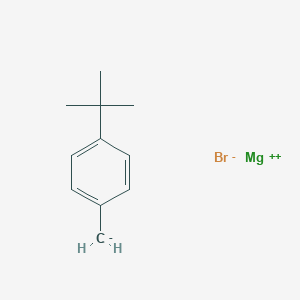

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

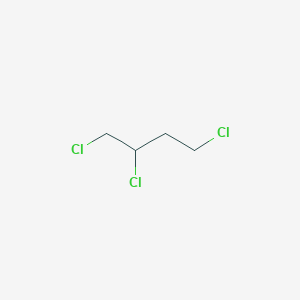

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.